3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 2-ethoxyphenyl group and at position 5 with a 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole moiety. The oxadiazole ring, a heterocycle with two nitrogen and one oxygen atom, is known for metabolic stability and bioisosteric properties, making it a common scaffold in drug discovery .
Propriétés
IUPAC Name |
3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-4-27-16-12-10-15(11-13-16)26-14(3)19(23-25-26)21-22-20(24-29-21)17-8-6-7-9-18(17)28-5-2/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIMEYIEGNMVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Preparation of 4-Ethoxyphenyl Azide
4-Ethoxyaniline is diazotized with sodium nitrite and HCl at 0–5°C, followed by treatment with sodium azide to yield 4-ethoxyphenyl azide.
Reaction Conditions :
CuAAC with Methyl-Substituted Alkyne
Methyl propiolate (HC≡C-COOCH₃) reacts with 4-ethoxyphenyl azide under Cu(I) catalysis (CuSO₄·5H₂O and sodium ascorbate) to form 1-(4-ethoxyphenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylate.
Optimization Insights :
- Catalyst: Cu(I) ensures regioselective 1,4-disubstituted triazole formation.
- Solvent: tert-Butanol/water (1:1) enhances solubility and reaction rate.
- Yield: 78–82%.
Post-Reaction Modification :
The ester group is hydrolyzed to carboxylic acid using NaOH in ethanol/water (1:1), yielding 1-(4-ethoxyphenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid (mp 198–200°C).
Synthesis of 3-(2-Ethoxyphenyl)-1,2,4-Oxadiazole Core
Formation of 2-Ethoxybenzamidoxime
2-Ethoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form 2-ethoxybenzamidoxime.
Key Analytical Data :
Cyclization to 3-(2-Ethoxyphenyl)-1,2,4-Oxadiazole-5-Carbonyl Chloride
The amidoxime reacts with triazole-5-carboxylic acid chloride (prepared via SOCl₂ treatment) in DMSO with KOH at room temperature, forming the 1,2,4-oxadiazole ring.
Critical Parameters :
- Base: KOH (1.2 eq) in DMSO enables rapid cyclization at 25°C.
- Reaction Time: 10–15 minutes.
- Yield: 92–95%.
Coupling of Heterocyclic Fragments
The triazole-5-carboxylic acid chloride and 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-amine undergo nucleophilic acyl substitution in anhydrous THF with triethylamine as a base.
Reaction Profile :
- Temperature: 0°C to room temperature.
- Monitoring: TLC (hexane/ethyl acetate 3:1).
- Yield: 88% after recrystallization (ethanol/water).
Characterization Data :
- HRMS : m/z 434.1582 [M+H]⁺ (calc. 434.1585).
- ¹³C NMR : δ 167.8 (C=O), 159.2 (C–O), 148.1–112.4 (aromatic carbons).
Alternative Pathways and Comparative Analysis
One-Pot Sequential Cyclization
A modified approach couples in situ-generated triazole intermediates with oxadiazole precursors, reducing purification steps.
Advantages :
Limitations :
Solid-Phase Synthesis
Immobilized 2-ethoxyphenylamidoxime on Wang resin enables iterative coupling and cyclization, though yields are modest (62–68%).
Scalability and Industrial Considerations
Cost Drivers :
- 4-Ethoxyphenyl azide: $12.50/g (bulk pricing for 1 kg).
- Methyl propiolate: $8.20/g.
Process Optimization :
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or the triazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions (temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. The triazole and oxadiazole rings can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
- Piperidinyl-Oxadiazole Derivatives : Sangshetti and Shinde (2011) synthesized 3-(1-substituted piperidin-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles. These compounds, such as 3-(1-(4-chlorophenyl)piperidin-4-yl)-5-phenyl-1,2,4-oxadiazole, exhibited antifungal activity (MIC: 0.5–8 µg/mL against Candida albicans), highlighting the role of piperidinyl groups in enhancing antifungal potency compared to the ethoxyphenyl groups in the target compound .
- Trifluoromethylphenyl-Oxadiazole Hybrids : Spink et al. (2015) reported 3-(3-(trifluoromethyl)phenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives with antibiotic activity. The electron-withdrawing trifluoromethyl group increased target binding affinity (IC₅₀: 1.2 µM for bacterial enzyme inhibition) but reduced solubility compared to the ethoxy-substituted target compound .
Halogenated vs. Alkoxy-Substituted Analogues
- Isostructural Chloro/Bromo Derivatives : Kariuki et al. synthesized 4-(4-chlorophenyl)- and 4-(4-bromophenyl)-thiazole-triazole hybrids (compounds 4 and 5 ). Both displayed identical crystal packing (space group P 1), but the chloro derivative showed higher thermal stability (Tm: 215°C vs. 208°C for bromo). The target compound’s ethoxy groups likely reduce crystallinity but improve solubility in polar solvents .
- Thiadiazole-Triazole Hybrids : A 2021 study reported benzimidazo-triazole-thiadiazole hybrids with antimicrobial activity (MIC: 4–16 µg/mL). The ethoxy groups in the target compound may reduce steric hindrance compared to bulkier benzimidazole substituents, enhancing target accessibility .
Pharmacological and Physicochemical Properties
Activité Biologique
The compound 3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound based on various studies, including its synthesis, mechanisms of action, and effects on different biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes an oxadiazole ring and triazole moiety. The presence of ethoxyphenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- The compound demonstrated significant antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of triazole compounds exhibit inhibitory effects on Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .
-
Anticancer Activity :
- In vitro studies have assessed the cytotoxicity of the compound against several cancer cell lines. Notably, it has shown effectiveness against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells. The IC50 values for these cell lines were reported at concentrations as low as 46 nM for some triazole derivatives .
-
Mechanisms of Action :
- The anticancer mechanisms involve apoptosis induction through various pathways, including downregulation of specific proteins like XIAP (X-linked inhibitor of apoptosis protein) and modulation of signaling pathways such as PI3K/Akt . The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the efficacy and mechanisms of action:
Table 1: Summary of Biological Activities
Research Findings
Recent studies have highlighted the synthesis and evaluation of various derivatives based on the oxadiazole and triazole frameworks. These derivatives often show enhanced biological activities compared to their parent compounds. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly influence their potency against cancer cells and microbes.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole, and how can cyclization reactions be optimized for yield?
- Methodology : The oxadiazole core is typically synthesized via cyclization of amidoxime precursors using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Optimization involves adjusting stoichiometry, reaction temperature (e.g., 80–100°C), and reaction time (4–12 hours). Post-reaction purification via column chromatography or recrystallization in ethanol/water mixtures is critical for isolating high-purity products .
- Key Considerations : Monitor reaction progress using TLC, and characterize intermediates via IR spectroscopy to confirm the formation of the oxadiazole ring (C=N and N-O stretches at ~1600 cm⁻¹ and ~1250 cm⁻¹, respectively) .
Q. How can NMR and mass spectrometry be employed to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify ethoxyphenyl substituents via aromatic proton signals (δ 6.8–7.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃; δ 4.0–4.2 ppm for OCH₂). The triazole methyl group appears as a singlet at δ 2.5–2.7 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~434.16 g/mol) and isotopic patterns to rule out impurities .
Q. What in vitro assays are suitable for preliminary screening of biological activity, such as antimicrobial or anticancer potential?
- Methodology :
- Cytotoxicity : Use the MTT assay ( ) with cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK-293) to assess selectivity.
- Antimicrobial Activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Data Interpretation : Compare IC₅₀/MIC values with positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial tests).
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding affinity?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-311+G(d,p) level .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., topoisomerase II for anticancer activity). Validate docking poses with MD simulations .
- Validation : Cross-reference computational results with experimental SAR data (e.g., substituent effects on bioactivity) .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how can SHELXL refine disordered regions?
- Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Address disorder in ethoxyphenyl groups via PART instructions in SHELXL .
- Refinement : Apply restraints to anisotropic displacement parameters (ADPs) for overlapping atoms. Use the SQUEEZE procedure (PLATON) to model solvent-accessible voids .
- Troubleshooting : Compare final R-factors (R₁ < 0.05) with similar triazole-oxadiazole derivatives .
Q. How do structural modifications (e.g., halogen substitution, methyl group position) influence biological activity?
- SAR Analysis :
- Halogenation : Replace ethoxy with chloro/fluoro groups to enhance lipophilicity and membrane penetration. For example, 4-fluorophenyl analogs show improved anticancer activity (IC₅₀ reduction by ~40%) .
- Methyl Positioning : Moving the triazole methyl group from C5 to C4 alters steric hindrance, affecting binding to enzyme active sites (e.g., ~30% lower IC₅₀ in COX-2 inhibition) .
- Experimental Design : Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic substitution, then correlate structural changes with bioassay data .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Case Study : Discrepancies in IC₅₀ values for antifungal activity (e.g., C. albicans vs. A. fumigatus) may arise from differential membrane permeability.
- Resolution :
- Standardize Assays : Use consistent media (e.g., RPMI-1640), inoculum size (1–5 × 10³ CFU/mL), and incubation times (24–48 hrs) .
- Mechanistic Studies : Perform time-kill assays or efflux pump inhibition tests to identify resistance mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
